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Get Quote

Application Note: High-Fidelity STORM Microscopy with Cyanine5 Amine

Abstract
Cyanine5 (Cy5) remains the gold standard fluorophore for Stochastic Optical Reconstruction

Microscopy (STORM) due to its superior photon yield and robust photoswitching duty cycle.

While standard immunolabeling utilizes Cy5-NHS esters to target protein amines, Cyanine5

Amine is a specialized derivative critical for drug discovery and chemical biology. It is designed

to label carboxyl-containing small molecules, peptides, and activated nanomaterials. This guide

details the chemical conjugation of Cyanine5 Amine to carboxylated targets and the

subsequent STORM imaging workflow, enabling single-molecule localization with <20 nm

precision.

Introduction & Mechanistic Basis
Why Cyanine5 Amine?
In drug development, researchers often need to track small molecule therapeutics or peptides

that lack primary amines but possess carboxylic acid functional groups.

Cy5-NHS Ester: Reacts with Lysine residues (Amines) on antibodies.[1] (Standard IHC).
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Cy5-Amine: Reacts with Carboxyl groups (via EDC/NHS activation) on drugs/ligands.

(Chemical Biology).[1][2][3][4][5][6]

The Physics of STORM Photoswitching
STORM relies on the stochastic blinking of fluorophores. Cy5 is unique because its "dark state"

is chemically stable yet reversible.

Bright State: Conjugated polymethine bridge fluoresces at ~670 nm.

Dark State (OFF): A thiol (e.g., MEA or BME) in the buffer performs a nucleophilic attack

(Michael addition) on the polymethine bridge, breaking the conjugation.

Recovery (ON): UV light (405 nm) or spontaneous thermal energy ejects the thiol, restoring

fluorescence.
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Figure 1: The thiol-dependent photoswitching cycle of Cyanine5 required for single-molecule

localization.

Protocol: Conjugation of Cyanine5 Amine to
Carboxyl-Targets
Target Audience: Chemists labeling small molecule drugs or peptides.

Prerequisites:
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Target: Molecule with a free Carboxylic Acid (-COOH).

Label: Cyanine5 Amine (Cy5-NH₂).

Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-

Hydroxysuccinimide).

Step-by-Step Workflow
Activation (The Critical Step):

Dissolve the Carboxyl-Target in anhydrous DMSO or DMF.

Add 10-fold molar excess of EDC and 15-fold molar excess of NHS to the target solution.

Reaction: Incubate for 15–30 minutes at Room Temperature (RT) with agitation. This

creates a semi-stable NHS-ester intermediate on your drug/peptide.

Note: Do not add Cy5-Amine yet.

Conjugation:

Dilute Cyanine5 Amine in dry DMSO (10 mg/mL stock).

Add Cy5-Amine to the activated mixture at a 1:1 molar ratio (relative to the starting target).

Add Triethylamine (TEA) to adjust pH to ~8.0–8.5 (proton scavengers are essential for

amine reactivity).

Incubate overnight at 4°C in the dark.

Purification (Mandatory for STORM):

Free dye causes massive background in STORM.

Small Molecules: Purify via HPLC (C18 column). Collect the fraction corresponding to the

Target-Cy5 mass.

Peptides/Proteins: Use Desalting Columns (e.g., PD-10) or Dialysis against PBS.
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Protocol: STORM Sample Preparation & Imaging
Optical Setup Requirements

Component Specification Purpose

Excitation Laser 640 nm or 647 nm
High power (>1 kW/cm² at

sample) to drive rapid blinking.

Activation Laser 405 nm

Low power (<1 W/cm²) to

recover molecules from dark

state.

Objective 100x / 1.49 NA TIRF

High NA is critical for photon

collection and localization

precision.

Camera EMCCD or sCMOS
High quantum efficiency

(>90%) required.

The STORM Buffer (The "Blinking" Engine)
Standard PBS will not work. You must create a reducing environment with oxygen scavenging.

Recipe (Prepare Fresh):

Buffer A (Enzyme Stock):

10 mM Tris-HCl (pH 8.0) + 50 mM NaCl.

Glucose Oxidase (0.5 mg/mL) + Catalase (40 µg/mL).

Buffer B (Reducing Agent):

1 M Cysteamine (MEA) or

-Mercaptoethanol (BME). MEA is generally preferred for Cy5.

Working Buffer (Mix immediately before imaging):

90% Buffer A (with 10% w/v Glucose added).
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10% Buffer B (Final concentration ~100 mM MEA).

Imaging Protocol
Mounting: Seal the sample under a #1.5 coverslip using the Working Buffer. Seal edges with

Twinsil or nail polish to prevent oxygen re-entry (Oxygen kills the triplet/dark state stability).

Bleach Phase: Turn on the 647 nm laser to 100% power.

Observation: The sample will fluoresce brightly and then fade to near-black. This is not

photobleaching; it is the transition to the dark state.

Acquisition Phase:

Start recording (Frame rate: 50–100 Hz).

You should see sparse "blinking" spots.

Cycle 405 nm: If blinking density drops, slowly increase 405 nm laser power to reactivate

more fluorophores.

Goal: Maintain a density where emitters are spatially separated (non-overlapping).

Data Collection: Acquire 20,000 – 50,000 frames.

Data Analysis & Localization
Raw data consists of a movie of blinking spots. Analysis software (e.g., ThunderSTORM, Nikon

NIS-Elements) performs the following:

Gaussian Fitting: Each spot in every frame is fitted to a 2D Gaussian function.

Drift Correction: Corrects for physical stage drift using fiducial markers (gold nanoparticles)

or cross-correlation.

Rendering: A final super-resolution image is reconstructed by plotting the centroid

coordinates of all fitted molecules.

Expected Resolution:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393729?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lateral (XY): 15–25 nm

Axial (Z): 40–60 nm (if using astigmatic lens)

Troubleshooting Guide
Symptom Probable Cause Corrective Action

No Blinking (Permanently

Bright)
Lack of Thiol (MEA/BME).

Remake STORM buffer with

fresh MEA. Ensure pH is 8.0.

Rapid Photobleaching

(Permanent Off)
Oxygen present.[2]

Check sealant integrity. Ensure

Glucose Oxidase/Catalase is

active.

High Background Free Cy5 dye.
Re-purify conjugate via HPLC

or dialysis.

Low Localization Precision Low photon count.[6]
Increase 647 nm laser power.

Use high NA objective.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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